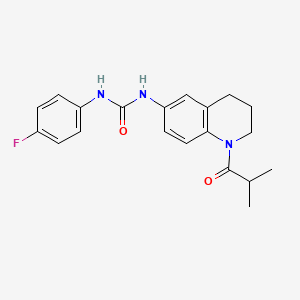

(E)-1-(3-furyl)-3-(4-nitrophenyl)-2-propen-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-1-(3-furyl)-3-(4-nitrophenyl)-2-propen-1-one, more commonly known as 3-Furyl-4-nitro-2-propen-1-one, is a heterocyclic compound containing both a furan and an enone functional group. It is a colorless, crystalline solid with a melting point of 93 °C and a boiling point of 260 °C. It is soluble in chloroform and ethanol, but insoluble in water. 3-Furyl-4-nitro-2-propen-1-one is an important intermediate in the synthesis of various other organic compounds, such as pharmaceuticals, dyes, and perfumes.

Aplicaciones Científicas De Investigación

Optical and Electronic Properties

(E)-1-(3-furyl)-3-(4-nitrophenyl)-2-propen-1-one and related chalcone derivatives show promise in semiconductor devices due to their notable optoelectronic and charge transport properties. These compounds exhibit linear, second, and third-order nonlinear optical (NLO) properties, making them suitable for use in various semiconductor devices. Their potential as n-type organic semiconductor materials is underscored by larger electron transfer integral values (Shkir et al., 2019).

Photophysical Properties

Studies on the effect of solvent polarity on the photophysical properties of chalcone derivatives, including (E)-1-(3-furyl)-3-(4-nitrophenyl)-2-propen-1-one, reveal that these compounds experience bathochromic shifts in their absorption and fluorescence spectra when moving from non-polar to polar solvents. This indicates significant intramolecular charge transfer interactions and suggests their potential application in photonic and optoelectronic devices (Kumari et al., 2017).

Antibacterial Properties

Some derivatives of (E)-1-(3-furyl)-3-(4-nitrophenyl)-2-propen-1-one demonstrate notable antibacterial properties. For instance, compounds synthesized from nitrofuryl triazolo[3,4-b]-1,3,4-thiadiazines have been shown to exhibit in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests their potential application in the development of new antibacterial agents (Holla et al., 1994).

Antioxidant Activity

Pyrazoline derivatives carrying an arylfuran/arylthiophene moiety, synthesized from (E)-1-(3-furyl)-3-(4-nitrophenyl)-2-propen-1-one, show moderate antioxidant activities. This suggests their possible use in the development of new antioxidant agents (Jois et al., 2014).

Propiedades

IUPAC Name |

(E)-1-(furan-3-yl)-3-(4-nitrophenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-13(11-7-8-18-9-11)6-3-10-1-4-12(5-2-10)14(16)17/h1-9H/b6-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETYQPKVPCNIHD-ZZXKWVIFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=COC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=COC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-(3-furyl)-3-(4-nitrophenyl)-2-propen-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Dimethyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]propanamide](/img/structure/B2708802.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2708804.png)

acetonitrile](/img/structure/B2708816.png)

![benzyl N-[1-(cyanomethyl)piperidin-4-yl]carbamate](/img/structure/B2708820.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-methyl-1-phenylbenzimidazole-5-carboxylate](/img/structure/B2708823.png)

![2-[(4-methylphenyl)sulfonylamino]-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2708824.png)